Adenostemmoic acid C
CAS No.:
Cat. No.: VC16502110
Molecular Formula: C20H32O6
Molecular Weight: 368.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H32O6 |
|---|---|
| Molecular Weight | 368.5 g/mol |
| IUPAC Name | 11,14,15-trihydroxy-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |
| Standard InChI | InChI=1S/C20H32O6/c1-17-5-3-6-18(2,16(24)25)13(17)4-7-19-9-11(8-12(22)14(17)19)20(26,10-21)15(19)23/h11-15,21-23,26H,3-10H2,1-2H3,(H,24,25) |
| Standard InChI Key | RHWBQGFFSHIXKI-UHFFFAOYSA-N |
| Canonical SMILES | CC12CCCC(C1CCC34C2C(CC(C3)C(C4O)(CO)O)O)(C)C(=O)O |
Introduction
Chemical Profile and Structural Classification
Table 1: Comparative Structural Features of Adenostemmoic Acids
| Compound | Molecular Formula | Functional Groups | Key Modifications |
|---|---|---|---|
| Adenostemmoic Acid B | C₂₀H₂₈O₅ | 11α-hydroxy, 15-oxo, 19-carboxylic | Δ¹⁶ double bond |
| Adenostemmoic Acid G | C₂₀H₃₀O₅ | 16-hydroxy, 13-hydroxymethyl | 12-oxapentacyclic framework |
| Adenostemmoic Acid C* | Undetermined | Hypothesized: Variant hydroxylation | Likely C-9 or C-12 substitutions |
*Postulated based on nomenclature patterns; no experimental confirmation exists .
Analytical Characterization Challenges
The absence of spectral data (e.g., NMR, HRMS) for adenostemmoic acid C complicates its unambiguous identification. For related compounds, methodologies include:
-
High-Performance Liquid Chromatography (HPLC): Used to quantify adenostemmoic acid B in A. lavenia extracts with a C18 column and UV detection at 210 nm .
-
X-ray Crystallography: Resolved the absolute configuration of adenostemmoic acid B .
-
ADMET Prediction Tools: Applied to adenostemmoic acid G, revealing 81.74% human intestinal absorption potential and mitochondrial localization propensity .
Pharmacological Activities of Analogous Diterpenoids
Antiparasitic and Trypanocidal Effects
Adenostemmoic acid B demonstrates significant activity against Trypanosoma cruzi, the causative agent of Chagas disease:
-
Cytotoxicity Selectivity: CC₅₀ = 321.8 µM in mammalian cells, yielding a selectivity index (SI) > 50 .
Ultrastructural studies reveal that adenostemmoic acid B induces abnormal cytosolic membranous structures in parasites, disrupting membrane integrity .
Anti-Inflammatory Mechanisms
In LPS-stimulated murine macrophages, adenostemmoic acid B:
-
Suppresses NO production via iNOS downregulation (IC₅₀ = 3 µM) .
-
Synergizes with benznidazole, enhancing NF-κB inhibition by 40% compared to monotherapy .
Research Gaps and Future Directions
Absence of Primary Data on Adenostemmoic Acid C
No peer-reviewed studies isolating or testing adenostemmoic acid C were identified across PubMed, PlantaeDB, or regional journals. Potential explanations include:
-
Nomenclatural Discrepancies: Misindexing or synonymy in diterpenoid databases.
-
Geographic Restriction: Limited phytochemical profiling of Adenostemma species outside Southeast Asia.
-
Biosynthetic Rarity: Low abundance in plant matrices, complicating isolation.
Proposed Characterization Pipeline
To address these gaps, a multidisciplinary approach is recommended:
-
Phytochemical Re-Examination: Re-evaluate historical Adenostemma extracts using modern LC-HRMS/MS platforms.
-
Total Synthesis: Leverage known routes to adenostemmoic acid B for C-variant synthesis.
-
In Silico Screening: Predict CYP450 metabolism and target engagement via molecular docking.
Table 2: Priority Research Objectives for Adenostemmoic Acid C
| Objective | Methodology | Expected Outcome |
|---|---|---|
| Structural Elucidation | NMR, X-ray crystallography | Resolve stereochemistry |
| Bioactivity Screening | Phenotypic assays vs. neglected diseases | Identify lead indications |
| ADMET Optimization | Hepatocyte clearance assays | Improve pharmacokinetic profile |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume